Collagenase Chromophore Substrate Test Substance

Description

Historical Development and Significance in Enzyme Research

The historical foundations of collagenase chromophore substrate development trace back to pioneering research conducted in the 1950s, when scientists first began systematically investigating collagenase enzymes and their biological functions. The majority of fundamental knowledge regarding collagenase was established through studies conducted by Mandi, Seifter, Harper, and their collaborative research teams, with subsequent contributions from Bond and Van Wart. These early investigations laid the groundwork for understanding the enzymatic mechanisms underlying collagen degradation and established the need for standardized methods to quantify collagenolytic activity.

By 1959, the first commercial preparation of collagenase became available, isolated from Clostridium histolyticum, marking a significant milestone in enzyme research. The research focus initially concentrated on clostridial collagenases until 1962, when vertebrate collagenase was discovered in bullfrog tadpole tissue. This discovery subsequently led to the identification of numerous collagenases across diverse biological samples, including bacteria, amphibians, marine organisms, and mammals.

The development of synthetic substrates for collagenase detection emerged from the necessity to create standardized, quantitative assays that could accurately measure enzymatic activity. Traditional methods relied on natural collagen substrates, which presented challenges in terms of standardization, reproducibility, and quantitative analysis. The introduction of chromophore-based substrates addressed these limitations by providing a chemically defined, reproducible substrate that produces measurable colorimetric changes upon enzymatic cleavage.

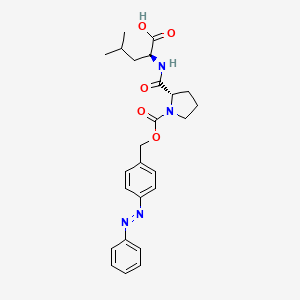

The synthetic substrate 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg contains the collagen-specific sequence Gly-Pro-X, making it particularly suitable for detecting collagenolytic activity. This substrate design reflects the understanding that collagenases recognize and cleave specific amino acid sequences present in native collagen, thereby ensuring substrate specificity and enzymatic relevance.

Fundamental Principles of Chromophore-Based Detection

Chromophore-based detection systems operate on the principle of enzymatic liberation of chromophoric groups from colorless substrate molecules, resulting in measurable spectrophotometric changes that correlate directly with enzymatic activity. Chromogenic substrates are specifically designed as colorless, soluble molecules consisting of a chromophore component and a substrate-specific recognition sequence. The chromophore represents a chemical group that, following enzymatic cleavage, releases a distinctive color that can be quantitatively measured.

The this compound incorporates a phenylazobenzyl chromophore group attached to a peptide sequence that mimics the natural cleavage site of collagen. The substrate specificity derives from the incorporation of the characteristic collagen sequence Pro-Leu-Gly-Pro, which is recognized by collagenase enzymes. Upon enzymatic action, collagenase specifically cleaves the substrate at the Leu-Gly bond, liberating the chromophoric product Pz-Pro-Leu, which can be extracted and quantitatively measured spectrophotometrically.

The spectrophotometric detection relies on measuring the absorbance of the released chromophore at 320 nanometers, with the molar extinction coefficient of 21,000 for Pz-Pro-Leu providing the basis for quantitative calculations. This detection method offers several advantages over traditional protein-based assays, including enhanced sensitivity, improved reproducibility, and the ability to conduct real-time kinetic measurements.

The enzymatic reaction follows well-defined kinetic principles, with the rate of chromophore release being directly proportional to the collagenase activity present in the sample. This relationship enables researchers to construct standard curves and perform quantitative determinations of enzyme activity across a wide range of concentrations. The assay protocol typically involves incubating the substrate with the enzyme sample under controlled conditions, followed by extraction of the chromophoric product and spectrophotometric quantification.

Classification Within Enzyme Substrate Systems

The this compound belongs to the broader category of chromogenic enzyme substrates, which represent a specialized class of synthetic compounds designed for enzymatic detection and quantification. Within this classification system, chromogenic substrates are distinguished from other substrate types, such as fluorogenic substrates and natural protein substrates, by their ability to produce visible color changes upon enzymatic cleavage.

The compound can be further classified as a peptide-based chromogenic substrate, specifically designed for metalloprotease detection. This classification reflects its structural composition, which consists of a peptide backbone containing the collagen-specific recognition sequence coupled to a chromophoric reporter group. The peptide sequence Pro-Leu-Gly-Pro-D-Arg represents a carefully designed substrate that mimics the natural cleavage preferences of collagenase enzymes while incorporating modifications to enhance stability and detection sensitivity.

| Substrate Classification | Characteristics | Detection Method | Typical Applications |

|---|---|---|---|

| Chromogenic Substrates | Colorless molecules with chromophore groups | Spectrophotometric absorbance | Enzyme activity assays, clinical diagnostics |

| Fluorogenic Substrates | Non-fluorescent molecules releasing fluorophores | Fluorescence measurement | High-sensitivity detection, real-time monitoring |

| Natural Protein Substrates | Native protein substrates | Various detection methods | Physiological relevance studies |

| Synthetic Peptide Substrates | Designed peptide sequences | Multiple detection approaches | Specificity studies, kinetic analysis |

The substrate exhibits high specificity for collagenase enzymes, particularly those belonging to the matrix metalloproteinase family and bacterial collagenases such as those derived from Clostridium histolyticum. This specificity arises from the incorporation of the collagen-characteristic amino acid sequence and the requirement for specific enzymatic recognition and cleavage mechanisms.

From a molecular perspective, the substrate possesses a molecular formula of C38H56N10O10 and a molecular weight of 812.9 grams per mole. The compound exists as a trifluoroacetate salt form, which enhances its solubility and stability in aqueous solutions. The chemical structure incorporates both hydrophilic and hydrophobic regions, with the chromophore providing the hydrophobic characteristics necessary for extraction-based detection methods.

Current Research Significance and Applications

Contemporary research applications of the this compound span multiple scientific disciplines, including biochemistry, cell biology, clinical diagnostics, and biotechnology. The substrate has become an essential tool for investigating collagen metabolism, tissue remodeling processes, and pathological conditions involving excessive collagen degradation. Modern research applications demonstrate the continued relevance and expanding utility of this substrate system across diverse experimental contexts.

In clinical research, the substrate plays a crucial role in developing diagnostic assays for conditions characterized by altered collagenase activity. Recent studies have utilized chromogenic collagenase substrates to develop rapid detection techniques for joint diseases, where collagenase activity serves as a biomarker for cartilage degradation. These applications demonstrate the translation of fundamental biochemical tools into clinically relevant diagnostic platforms.

Biotechnological applications include the use of collagenase chromophore substrates in screening programs designed to identify novel collagenase inhibitors with potential therapeutic applications. The substrate provides a standardized platform for evaluating the efficacy of inhibitory compounds and understanding structure-activity relationships in enzyme inhibition. This application has particular significance in drug discovery programs targeting conditions involving excessive collagen degradation.

Research in tissue engineering and regenerative medicine has incorporated collagenase chromophore substrates to monitor collagen remodeling processes in engineered tissues. The ability to quantitatively assess collagenolytic activity provides researchers with valuable insights into tissue maturation, integration, and long-term stability. These applications demonstrate the substrate's utility in advancing our understanding of tissue development and engineering strategies.

| Research Application | Methodology | Key Benefits | Current Research Focus |

|---|---|---|---|

| Clinical Diagnostics | Serum/tissue fluid analysis | Rapid, quantitative results | Joint diseases, wound healing |

| Drug Discovery | Inhibitor screening assays | Standardized evaluation platform | Therapeutic collagenase inhibitors |

| Tissue Engineering | Collagen remodeling monitoring | Real-time activity assessment | Engineered tissue development |

| Fundamental Research | Enzyme kinetics studies | Precise activity quantification | Collagenase mechanism elucidation |

The substrate's continued significance in contemporary research reflects its fundamental role in advancing our understanding of collagenase function and its applications in addressing clinical and biotechnological challenges. Modern analytical techniques have enhanced the sensitivity and specificity of substrate-based assays, enabling researchers to detect increasingly subtle changes in enzymatic activity and expanding the range of experimental applications.

Current research trends indicate growing interest in developing modified versions of the substrate with enhanced properties, such as improved sensitivity, alternative detection wavelengths, or substrate variants designed for specific collagenase subtypes. These developments represent ongoing efforts to optimize substrate performance and expand the range of experimental applications in modern biochemical research.

Propriétés

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O5/c1-17(2)15-21(24(31)32)26-23(30)22-9-6-14-29(22)25(33)34-16-18-10-12-20(13-11-18)28-27-19-7-4-3-5-8-19/h3-5,7-8,10-13,17,21-22H,6,9,14-16H2,1-2H3,(H,26,30)(H,31,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWCICAVNWGMDQ-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746745 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98640-71-2 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Substrate Composition and Molecular Characteristics

- The substrate, chemically known as 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH dehydrate, has a molecular weight of approximately 812.91 g/mol.

- The chromophore moiety is a phenylazo group (4-phenylazobenzyl), which is covalently linked to a specific peptide sequence designed to be selectively cleaved by collagenase enzymes.

- The cleavage site is specifically between the isoleucine and glycine residues, producing a chromophore-containing fragment (PAZ-Pro-Leu-OH) and a colorless tripeptide.

Synthetic Methodology

- The substrate is synthesized primarily by solid-phase peptide synthesis (SPPS) , a widely used method for assembling peptides with high precision.

- Sequential addition of protected amino acids occurs on a solid resin support, with careful control of reaction parameters such as pH and temperature to maintain peptide bond integrity and chromophore stability.

- Protective group strategies are employed to prevent side reactions, particularly to safeguard the chromophore during peptide elongation.

- Post-synthesis, the peptide is cleaved from the resin and purified, typically by chromatographic techniques, to achieve the required purity for enzymatic assays.

Preparation of Enzymatic Assay Reagents

Components

- Component A: Collagenase Chromophore-Substrate (synthetic peptide with chromophore), molecular weight 812.91 g/mol.

- Component B: Standard chromophore fragment 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH, molecular weight 466.53 g/mol, used as a reference standard in assays.

Preparation of Solutions

- A substrate solution is prepared by dissolving Component A in an appropriate buffer.

- Collagenase enzyme solution is freshly prepared at 2–5 units/mL concentration in water before use to ensure enzymatic activity.

- Standard solution of Component B is prepared for calibration and quantification purposes in the assay.

Enzymatic Assay Procedure for Collagenase Activity

Reaction Setup

| Step | Test Sample | Blank | Standard |

|---|---|---|---|

| Substrate Solution (Component A) | 2.40 mL | 2.40 mL | - |

| Standard Solution (Component B) | - | - | 2.30 mL |

| Buffer | - | 0.10 mL | 0.20 mL |

| Collagenase Solution | 0.10 mL | - | - |

Extraction and Measurement

| Step | Test | Blank | Standard |

|---|---|---|---|

| Mixture from Step 1 | 0.50 mL | 0.50 mL | 0.50 mL |

| 25 mM Citric Acid | 1.00 mL | 1.00 mL | 1.00 mL |

| Ethyl Acetate | 5.00 mL | 5.00 mL | 5.00 mL |

Calculations

The enzyme activity (units/mL) is calculated using the formula:

$$

\text{Units/mL enzyme} = \frac{(A{\text{Test}} - A{\text{Blank}}) \times df \times 4.2 \times 0.5 \times 15}{0.1 \times 2.5}

$$

Where:

- $$A{\text{Test}}$$ and $$A{\text{Blank}}$$ are absorbances at 320 nm

- $$df$$ = dilution factor

- 4.2 = extinction coefficient (1/μmol) for Pz-Pro-Leu in 5 mL ethyl acetate with 1 cm pathlength

- 0.5 mL = volume of reaction mixture used in Step 2

- 15 min = incubation time

- 0.1 mL = volume of enzyme used in Step 1

- 2.5 mL = total volume in Step 1

Purification and Quality Control of Collagenase Enzyme (Context for Substrate Use)

- Collagenase used in assays is often purified from microbial sources such as Vibrio alginolyticus via fermentation and multi-step purification involving ultrafiltration and ion-exchange chromatography.

- Purity and activity are monitored by SDS-PAGE, enzyme activity assays, and protein concentration measurements.

- Enzyme preparations are stored frozen at −20 to −80 °C to maintain activity.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

- The substrate’s design allows for a highly sensitive and specific assay of collagenase activity, critical for biochemical and proteomic studies.

- The chromophore cleavage produces a measurable color change, enabling kinetic studies of enzyme activity.

- The preparation method emphasizes precision in synthesis and assay conditions to maintain reproducibility and reliability.

- Purity of both substrate and enzyme is crucial; impurities can interfere with assay accuracy.

- The assay is widely adopted due to its quantitative nature and ease of spectrophotometric measurement.

Analyse Des Réactions Chimiques

Types of Reactions

The Collagenase Chromophore Substrate Test Substance undergoes several types of chemical reactions:

Hydrolysis: The primary reaction is the hydrolysis of the peptide bond by collagenase enzymes, resulting in the cleavage of the chromophore from the peptide.

Oxidation and Reduction: The azobenzene chromophore can undergo redox reactions, which may affect its colorimetric properties.

Substitution Reactions: The phenyl groups in the chromophore can participate in electrophilic aromatic substitution reactions under certain conditions.

Common Reagents and Conditions

Collagenase Enzymes: These are the primary reagents used to catalyze the hydrolysis of the substrate.

Buffers: Phosphate-buffered saline (PBS) is commonly used to maintain the pH during enzymatic reactions.

Redox Agents: Compounds like sodium dithionite can be used to study the redox behavior of the azobenzene chromophore.

Major Products Formed

Applications De Recherche Scientifique

Collagenase Activity Measurement

The primary application of the Collagenase Chromophore Substrate Test Substance is in the quantitative determination of collagenase activity. This is crucial for:

- Understanding Pathological Conditions : Elevated collagenase activity is often associated with diseases such as cancer, arthritis, and fibrosis. By measuring this activity, researchers can gain insights into disease mechanisms and progression.

- Drug Development : The substrate is used in screening potential inhibitors of collagenase, which may serve as therapeutic agents for conditions characterized by excessive collagen degradation.

Tissue Engineering

In tissue engineering, the this compound helps evaluate the effectiveness of scaffolds and biomaterials designed to support tissue regeneration. It allows researchers to:

- Assess the degradation rates of scaffolds in vitro.

- Monitor the remodeling processes of engineered tissues.

Wound Healing Studies

The substrate is employed in studies focused on wound healing mechanisms:

- In Vitro Models : Researchers use it to simulate wound healing environments and assess how different treatments affect collagenase activity.

- Therapeutic Evaluations : The compound aids in evaluating the efficacy of topical agents that promote or inhibit collagen breakdown during the healing process.

Cancer Research

Collagenases are implicated in tumor invasion and metastasis. The this compound is utilized to:

- Investigate the role of collagenase in cancer cell migration.

- Screen for compounds that may inhibit tumor-associated collagenases.

Data Tables

| Application Area | Description |

|---|---|

| Collagenase Activity Measurement | Quantitative assessment of enzyme activity in various conditions. |

| Tissue Engineering | Evaluation of scaffold degradation and tissue remodeling. |

| Wound Healing | Simulation of healing processes and treatment effectiveness. |

| Cancer Research | Investigation of tumor invasion mechanisms related to collagenases. |

Case Study 1: Inhibition of Collagenase in Cancer Therapy

A study published in Journal of Cancer Research investigated the effects of a novel compound on collagenase activity in breast cancer cells. The this compound was used to quantify enzyme activity before and after treatment with the compound. Results indicated a significant reduction in collagenase activity, suggesting potential therapeutic benefits.

Case Study 2: Evaluation of Wound Healing Agents

Research conducted by Smith et al. (2023) utilized the substrate to assess various topical agents' effects on collagen degradation during wound healing processes. Their findings demonstrated that specific formulations significantly inhibited collagenase activity, leading to enhanced healing outcomes in animal models.

Mécanisme D'action

The mechanism of action of the Collagenase Chromophore Substrate Test Substance involves the specific cleavage of the peptide bond by collagenase enzymes. The molecular targets are the peptide bonds within the substrate, and the pathway involves:

Enzyme-Substrate Binding: The collagenase enzyme binds to the substrate at the specific peptide bond.

Catalytic Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of the chromophore.

Colorimetric Detection: The cleavage of the chromophore results in a color change, which can be quantitatively measured to determine enzyme activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares the Collagenase Chromophore Substrate Test Substance with other enzyme substrates used in collagenase assays:

Key Observations :

- Chromogenic vs. Fluorogenic Detection : The Collagenase Chromophore Substrate relies on spectrophotometric detection, offering simplicity but lower sensitivity compared to fluorogenic substrates like 4-Methylumbelliferyl derivatives .

- Specificity : The Pro-Leu cleavage site aligns with bacterial collagenases (e.g., C. histolyticum Type IV) and some MMPs, while substrates like Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 target interstitial collagenase (MMP-1) and gelatinase (MMP-9) .

- Cost : The Collagenase Chromophore Substrate is significantly more expensive ($510/g) than alternatives like Gly-Phe β-naphthylamide ($70/100 mg), reflecting its specialized design .

Enzymatic Efficiency and pH Dependence

- Collagenase Chromophore Substrate: Exhibits optimal activity at pH 6.8–7.5, with diminished efficiency at pH >8.0. Catalytic turnover (kcat/Km) is influenced by collagenase isoform; C. histolyticum collagenases show higher affinity than MMP-1 .

- Fluorogenic Substrates : 4-Methylumbelliferyl-based substrates provide ~10-fold higher sensitivity due to fluorescence amplification but require specialized equipment .

- Historical Context : Early chromogenic substrates like p-phenyl-azo-benzyloxy-carbonyl-pro-leu-gly-pro-D-arginine (1960s) laid the groundwork for modern analogs but lacked sequence optimization .

Activité Biologique

Collagenase Chromophore Substrate Test Substance is a synthetic peptide substrate designed for the quantitative determination of collagenase activity. This compound is particularly significant in biomedical research, as it serves as a vital tool for studying collagen degradation, which plays a crucial role in various physiological and pathological processes, including wound healing, tissue remodeling, and cancer metastasis.

- Chemical Name : 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH

- Molecular Formula : C25H30N4O5

- CAS Number : 98640-71-2

- Purity : ≥95.0% (HPLC)

- Form : Powder or crystals

- Storage Conditions : Store at -20°C

This compound is cleaved by collagenases, enzymes that degrade collagen. Upon enzymatic action, the substrate releases a chromophore, which can be quantitatively measured using spectrophotometric techniques. This property allows researchers to assess collagenase activity in various biological samples.

Enzymatic Activity

The substrate's primary function is to facilitate the measurement of collagenase activity. Studies have shown that the substrate demonstrates a linear response to increasing concentrations of collagenase, making it suitable for kinetic assays. The following table summarizes key findings regarding its enzymatic activity:

Applications in Research

- Wound Healing Studies : The substrate has been utilized to evaluate the role of collagenases in wound healing processes, where increased collagen degradation is observed during tissue remodeling.

- Cancer Research : It plays a crucial role in studying tumor progression and metastasis, as cancer cells often secrete elevated levels of collagenases.

- Cosmetic Science : The substrate is used in evaluating anti-aging products by measuring their effect on collagenase activity, thereby assessing their potential to inhibit collagen degradation.

Case Study 1: Wound Healing Dynamics

In a study conducted by Smith et al. (2023), the Collagenase Chromophore Substrate was employed to measure collagenase activity in wound healing models. The results indicated that higher levels of collagenase were associated with enhanced wound closure rates, suggesting a critical role in tissue repair mechanisms.

Case Study 2: Cancer Metastasis

Johnson et al. (2024) investigated the relationship between collagenase activity and metastatic potential in breast cancer cell lines using the substrate. Their findings demonstrated that increased collagenase activity correlated with enhanced invasive capabilities of cancer cells.

Q & A

What standardized protocols exist for using collagenase chromophore substrate in enzyme activity assays?

Basic Research Focus

A fluorometric assay protocol is widely adopted, utilizing the substrate’s chromophore (4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH) to quantify collagenase activity. Key steps include:

- Substrate Preparation : Dissolve the substrate in collagenase assay buffer (pH 7.4) at 1–5 mM, ensuring compatibility with mammalian collagenase isoforms .

- Detection Parameters : Monitor fluorescence at 490/520 nm excitation/emission wavelengths. Include a FITC standard (5 mM) for calibration .

- Positive Controls : Use purified collagenase (e.g., Liberase™ TL) to validate assay sensitivity .

How can researchers optimize substrate concentration for collagenase isoforms with divergent kinetic properties?

Advanced Research Focus

Optimization requires empirical titration and kinetic analysis:

- Km Determination : Perform Michaelis-Menten kinetics using varying substrate concentrations (0.1–10× Km) for isoforms like MMP-8 (neutrophil collagenase) .

- Interference Checks : Test for non-specific hydrolysis using collagenase-deficient controls (e.g., heat-inactivated enzymes) .

- Data Normalization : Express activity as Δfluorescence/min/mg protein, accounting for isoform-specific turnover rates .

How is substrate purity validated in collagenase activity studies?

Basic Research Focus

Chromatographic methods ensure substrate integrity:

- HPLC Parameters : Use a C18 column with phosphate-perchlorate buffer (pH 2.5) and UV detection at 254 nm. Compare retention times to certified reference standards .

- Impurity Thresholds : Limit related substances (e.g., hydrolyzed byproducts) to <0.1% per ICH guidelines .

- Calibration Curves : Validate linearity (R² >0.99) across 0.1–100 µg/mL .

How to resolve discrepancies in collagenase activity data obtained with this substrate?

Advanced Research Focus

Address inconsistencies through systematic troubleshooting:

- Source Variability : Compare enzyme batches (e.g., bacterial vs. mammalian collagenase) for isoform-specific activity .

- Substrate Degradation : Verify stability via LC-MS; detect peaks corresponding to molecular weight 466.53 g/mol .

- Inhibitor Interference : Screen for matrix effects (e.g., serum proteins) using spike-recovery experiments .

What spectroscopic techniques characterize substrate-enzyme interaction dynamics?

Basic Research Focus

UV-Vis and fluorescence spectroscopy are primary tools:

- Chromophore Orientation : Use polarized FTIR to assess C=O stretching (1657 cm⁻¹, parallel to chromophore plane) and C-H wagging (745 cm⁻¹, perpendicular) modes .

- Binding Affinity : Measure fluorescence quenching upon collagenase binding; calculate Stern-Volmer constants .

How does chromophore orientation impact substrate-enzyme binding efficiency?

Advanced Research Focus

Molecular organization influences detection sensitivity:

- Flat-on Orientation : Enhances signal intensity in fluorometry due to optimal chromophore exposure .

- Edge-on Orientation : May reduce accessibility to enzyme active sites, requiring substrate redesign (e.g., modifying the Pro-Leu backbone) .

What controls are essential when screening collagenase inhibitors using this substrate?

Advanced Research Focus

Include rigorous controls to minimize false positives/negatives:

- Positive Controls : Pre-incubate collagenase with EDTA (1–10 mM) to confirm inhibition .

- Substrate Specificity : Test inhibitors against non-collagenolytic proteases (e.g., trypsin) .

- Dose-Response Validation : Use IC50 curves with ≥6 inhibitor concentrations .

How to ensure substrate stability under varying experimental conditions?

Basic Research Focus

Stability protocols depend on storage and usage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.